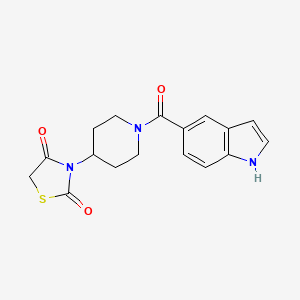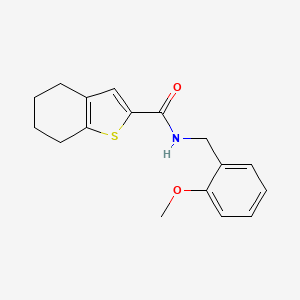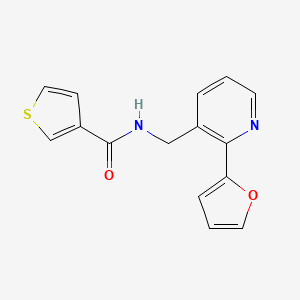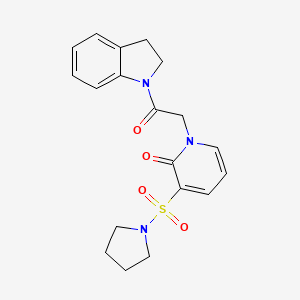![molecular formula C17H16ClFN6O3 B2394965 N-(3-chloro-4-fluorophenyl)-2-(7-morpholin-4-yl-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide CAS No. 1251558-32-3](/img/structure/B2394965.png)
N-(3-chloro-4-fluorophenyl)-2-(7-morpholin-4-yl-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including a chloro-fluorophenyl group, a morpholinyl group, and a triazolopyrimidinyl group . These groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group . The specific synthesis method can refer to the relevant organic synthesis literature or consult the professional chemistry laboratory .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups . The exact structure would depend on the specific arrangement and connectivity of these groups.Chemical Reactions Analysis
The chemical reactions involving this compound would likely be quite complex and would depend on the specific conditions and reagents used. The presence of several different functional groups means that the compound could potentially undergo a wide range of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure . These could include properties such as its melting point, boiling point, solubility in various solvents, and reactivity with different reagents.Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Compounds including 2,2′-(4,4′-(((4-(3-oxomorpholino)phenyl)-azanediyl)-bis(methylene))bis(1H-1,2,3-triazole-4,1-diyl))bis(N-(4-phenyl-pyrimidin-2-yl)acetamide) derivatives, synthesized from 4-(4-aminophenyl)morpholin-3-one, have been evaluated for antimicrobial activity against selected bacterial and fungal strains. These derivatives were established using various spectroscopic techniques and tested in organic solvents like N,N-dimethyl formamide and dimethyl sulfoxide (Majithiya & Bheshdadia, 2022).
Antiasthma Potential
The 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines were found to be active as mediator release inhibitors, which could potentially be used for antiasthma applications. These compounds were synthesized through a series of reactions, including cyclization using cyanogen bromide and a Dimroth rearrangement. The most active compounds were identified for further pharmacological and toxicological study (Medwid et al., 1990).
Radioligand Imaging
A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides has been reported as selective ligands of the translocator protein (18 kDa), with DPA-714, a compound in this series, designed for in vivo imaging using positron emission tomography. This compound, incorporating a fluorine atom, allows for labeling with fluorine-18 and facilitates imaging studies (Dollé et al., 2008).
Anti-inflammatory and Analgesic Agents
New 3-(4-chlorophenyl or 4-fluorophenyl)-6-iodo-4-oxo-3,4-dihydroquinazoline derivatives, which include Schiff bases and various substituted C-2, have shown potential as anti-inflammatory and analgesic agents. These compounds were screened for their activity and evaluated for their efficacy (Farag et al., 2012).
Anticancer Applications
Morpholino-pyrimidine derivatives have been developed and utilized for their chemotherapeutic value in treating a wide class of diseases, including cancer. These derivatives were synthesized using click chemistry approach and their structures were elucidated through various spectroscopic techniques (Sitapara et al., 2022).
Safety and Hazards
Zukünftige Richtungen
The potential future directions for research on this compound would likely depend on its specific properties and applications. These could include further studies to better understand its physical and chemical properties, investigations into its potential uses, and development of methods for its synthesis .
Eigenschaften
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(7-morpholin-4-yl-3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN6O3/c18-12-9-11(1-2-13(12)19)20-15(26)10-25-17(27)24-4-3-14(21-16(24)22-25)23-5-7-28-8-6-23/h1-4,9H,5-8,10H2,(H,20,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAWMYTPAQKSRNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=NN(C(=O)N3C=C2)CC(=O)NC4=CC(=C(C=C4)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-2-(7-morpholin-4-yl-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)butan-1-one](/img/structure/B2394887.png)
![2-[(2-Phenoxyethyl)amino]propanoic acid hydrochloride](/img/structure/B2394888.png)

![(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2394892.png)
![methyl 2-(3,4,9-trimethyl-6,8-dioxo-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2394894.png)
![5-(3-methoxybenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2394895.png)





